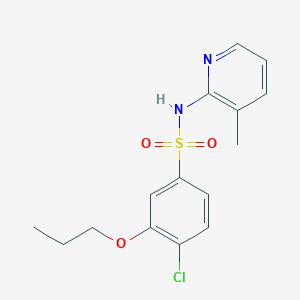![molecular formula C20H28ClFN2O B2372663 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride CAS No. 2418659-07-9](/img/structure/B2372663.png)
2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride
カタログ番号:
B2372663
CAS番号:
2418659-07-9
分子量:
366.91
InChIキー:
HTVLKVSJZZTOHG-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an amide derivative, which is a class of compounds known for their wide range of applications in fields such as medicine and materials science . The adamantyl component suggests that it may have unique properties due to the bulky, three-dimensional structure of adamantane .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amides can generally be synthesized from carboxylic acids, acyl halides, and acid anhydrides . The adamantyl group can be installed via Friedel–Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure . The amide group would contribute to the polarity of the molecule .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis under acidic or basic conditions and reduction to amines . The adamantyl group may also participate in reactions, although its reactivity is generally low due to the stability of the adamantane cage structure .Physical and Chemical Properties Analysis
Amides generally have high boiling points and melting points due to the polarity of the amide group and the ability to form hydrogen bonds . The adamantyl group may influence these properties by increasing the molecular weight and steric bulk of the compound .科学的研究の応用
Antiviral and Antimicrobial Activity
- N-(1-Adamantyl)acetamide and its derivatives, such as 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride, are starting compounds in the synthesis of biologically active aminoadamantanes. These compounds have demonstrated antimicrobial and antiviral activity, particularly in the treatment and prophylactics of influenza, herpes, and pneumonia (R. Khusnutdinov et al., 2011).
Synthesis and Pharmaceutical Applications
- The compound is involved in the synthesis of amantadine hydrochloride, a drug used for influenza A infections and early symptoms of Parkinson’s disease. Improved synthesis methods for amantadine hydrochloride, starting from compounds like N-(1-adamantyl)acetamide, have been reported, highlighting the significance of such adamantyl derivatives in pharmaceutical manufacturing (D. Vu et al., 2017).
Anticancer Activity
- Some novel sulfonamide derivatives of adamantane, which include structures similar to this compound, have shown cytotoxic activity against cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29) (M. Ghorab et al., 2015).
Neurological Applications
- Derivatives of adamantane, including compounds structurally related to this compound, have been explored for their potential in treating neurological conditions, such as Parkinson’s disease, due to their pharmacological properties (C. Speirs & D. Chatfield, 1974).
Cholinesterase Inhibition
- Adamantyl-based compounds, including variants of the mentioned compound, have been studied for their cholinesterase inhibitory activities. This is significant in treatments for conditions like type 2 diabetes and for their antiviral capabilities (Huey Chong Kwong et al., 2017).
Chemical Synthesis and Material Science
- Adamantyl-based compounds are also significant in chemical synthesis and material science. For instance, they are used in the synthesis of electroactive aromatic polyamides and polyimides, showcasing their versatility beyond biological applications (S. Hsiao et al., 2009).
作用機序
特性
IUPAC Name |
2-(1-adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O.ClH/c21-18-6-13(11-22)1-2-17(18)12-23-19(24)10-20-7-14-3-15(8-20)5-16(4-14)9-20;/h1-2,6,14-16H,3-5,7-12,22H2,(H,23,24);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLKVSJZZTOHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=C(C=C(C=C4)CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl 9-bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[be...
Cat. No.: B2372580
CAS No.: 941894-86-6
5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde
Cat. No.: B2372582
CAS No.: 1781158-47-1
2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)-N-(2-(th...
Cat. No.: B2372583
CAS No.: 1396875-91-4
5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one
Cat. No.: B2372584
CAS No.: 1073525-70-8
![Ethyl 9-bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2372580.png)
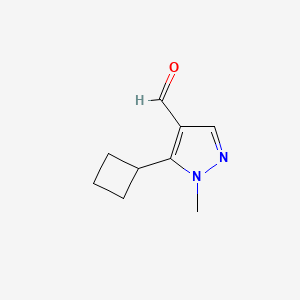
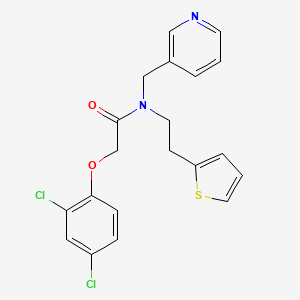
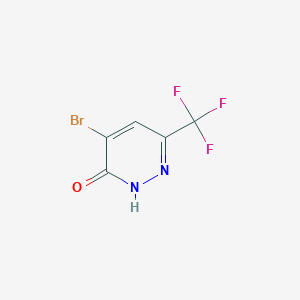
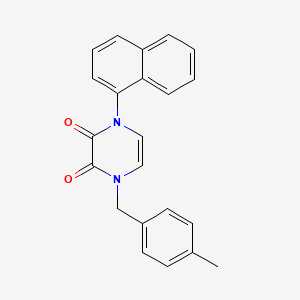
![3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2372587.png)

![(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372589.png)
![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2372594.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2372597.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B2372598.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2372602.png)
